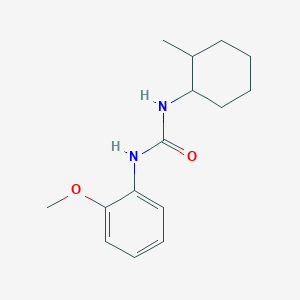
1-(2-Methoxyphenyl)-3-(2-methylcyclohexyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyphenyl)-3-(2-methylcyclohexyl)urea is a synthetic organic compound characterized by the presence of a methoxyphenyl group and a methylcyclohexyl group linked through a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyphenyl)-3-(2-methylcyclohexyl)urea typically involves the reaction of 2-methoxyphenyl isocyanate with 2-methylcyclohexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired urea linkage. The process can be summarized as follows:
Step 1: Preparation of 2-methoxyphenyl isocyanate.
Step 2: Reaction of 2-methoxyphenyl isocyanate with 2-methylcyclohexylamine in an appropriate solvent, such as dichloromethane, under reflux conditions.
Step 3: Purification of the product through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyphenyl)-3-(2-methylcyclohexyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The urea moiety can be reduced to form amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as thiols or amines under basic conditions.
Major Products:
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1-(2-Methoxyphenyl)-3-(2-methylcyclohexyl)urea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent for protecting amine groups.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-3-(2-methylcyclohexyl)urea involves its interaction with specific molecular targets. The methoxyphenyl group can interact with aromatic residues in proteins, while the urea moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
- 1-(2-Methoxyphenyl)-3-(2-methylphenyl)urea
- 1-(2-Methoxyphenyl)-3-(2-ethylcyclohexyl)urea
- 1-(2-Methoxyphenyl)-3-(2-methylcyclopentyl)urea
Comparison: 1-(2-Methoxyphenyl)-3-(2-methylcyclohexyl)urea is unique due to the presence of both a methoxyphenyl group and a methylcyclohexyl group. This combination imparts distinct chemical and biological properties compared to similar compounds. For instance, the cyclohexyl ring provides additional steric bulk, which can influence the compound’s binding affinity and selectivity towards molecular targets.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-(2-methylcyclohexyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-11-7-3-4-8-12(11)16-15(18)17-13-9-5-6-10-14(13)19-2/h5-6,9-12H,3-4,7-8H2,1-2H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCYJTFAYNKTRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
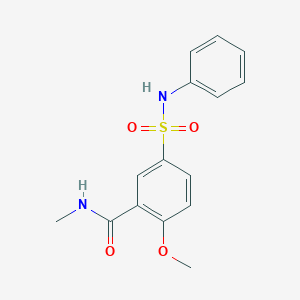
![2-[2-(2-methoxyphenyl)vinyl]-5-[(tetrahydro-2-furanylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5412667.png)
![4-[4-(4-FLUOROPHENYL)PIPERAZINO]-1-OXASPIRO[4.5]DEC-3-EN-2-ONE](/img/structure/B5412674.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B5412681.png)
![N-[4-[(6-morpholin-4-ylpyridazin-3-yl)amino]phenyl]benzamide](/img/structure/B5412689.png)
![3-hydroxy-4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-1-[(pyridin-3-yl)methyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5412697.png)
![N-ethyl-2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzamide](/img/structure/B5412703.png)
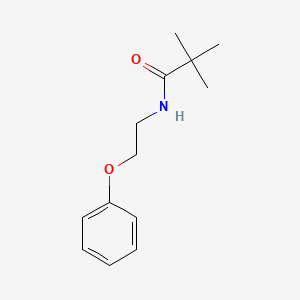
![1-[(2,4-dimethoxyphenyl)sulfonyl]-1H-pyrrole](/img/structure/B5412723.png)
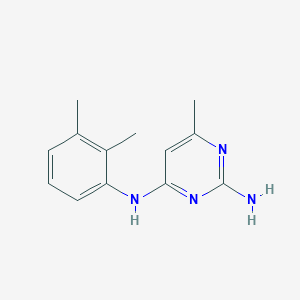
![4-[(4-fluorophenyl)sulfonyl]-2-methyl-1-(4-methylphenyl)piperazine](/img/structure/B5412738.png)
![2-[(1E)-2-(5-BROMO-2-METHOXYPHENYL)ETHENYL]QUINOLIN-8-OL](/img/structure/B5412760.png)
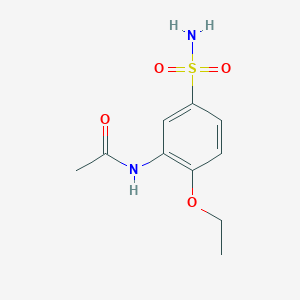
![7-[3-(1H-1,2,3-benzotriazol-1-yl)propanoyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5412768.png)
